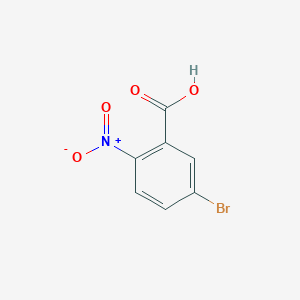

5-Bromo-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNINYRSNPGPWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289945 | |

| Record name | 5-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-43-2 | |

| Record name | 6950-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-nitrobenzoic Acid

Abstract

5-Bromo-2-nitrobenzoic acid is a pivotal intermediate in the landscape of organic synthesis, particularly within pharmaceutical and specialty chemical development. Its trifunctional nature—possessing a carboxylic acid, a nitro group, and a bromine atom on an aromatic scaffold—renders it a versatile building block for complex molecular architectures. A comprehensive understanding of its physical properties is not merely academic; it is the bedrock upon which efficient process development, purification, and formulation are built. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, supported by validated experimental methodologies and practical insights for the research and development scientist.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters govern its behavior in reaction media, its purification profile, and its handling requirements. The core properties of this compound are summarized below.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6950-43-2 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| Appearance | Yellow to off-white crystalline powder | - |

| Melting Point | 139-141 °C | - |

| Boiling Point | ~382 °C (rough estimate) | - |

| pKa | ~1.85 (Predicted) | - |

| Solubility | Sparingly soluble in water; Soluble in methanol and other polar organic solvents. | [2][3] |

Molecular Structure and Functionality

The arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics. The electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the aromatic ring's chemistry and the compound's acidity.

The carboxylic acid group is the primary site of acidity and a handle for forming esters, amides, and other derivatives. The nitro group, positioned ortho to the carboxylic acid, creates significant steric hindrance and electronic effects, increasing the acidity of the carboxyl proton. The bromine atom at the meta position relative to the carboxylic acid provides a site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecules.

Caption: Molecular structure of this compound.

Spectroscopic Profile for Structural Elucidation

Unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-9.0 ppm). Due to the substitution pattern, these protons are in distinct chemical environments. A representative spectrum in DMSO-d₆ shows a broad singlet for the acidic proton well downfield (~14 ppm) and three aromatic signals.[4]

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxyl carbon (typically 165-175 ppm) and six for the aromatic carbons.[5] The carbon attached to the bromine will be influenced by the heavy atom effect, while the carbons attached to the nitro and carboxyl groups will be significantly deshielded (shifted downfield).[5]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

-

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

N-O Stretch: Two strong bands are characteristic of the nitro group, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation information.

-

Molecular Ion Peak: In electron ionization (EI-MS), the molecule will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 245 and 247.[6]

-

Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), and the entire carboxyl group (-COOH).

Experimental Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges on the robustness of the experimental methods used for their determination.

Melting Point Determination: The Capillary Method

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broadened melting range.[7]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the sample powder, loading it to a height of 2-3 mm.[8] Invert the tube and tap firmly to compact the sample at the sealed bottom.[8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat rapidly to about 15-20°C below the expected melting point (139°C).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[8]

-

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid functional group. While computational methods provide a good estimate (~1.85), experimental determination is the gold standard. Potentiometric titration is a highly accurate method.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture, often an alcohol-water mixture, due to its limited water solubility.[9]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments, recording the pH after each addition.

-

Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the curve.[10]

-

Caption: Workflow for the physical and structural characterization.

Solubility Profile and Recrystallization

Solubility is a critical parameter for designing reactions and purification schemes.

-

Qualitative Solubility: this compound is sparingly soluble in water but shows good solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] This behavior is expected, as the polar carboxylic acid and nitro groups can interact with polar solvents, while the larger aromatic ring limits aqueous solubility.

-

Recrystallization for Purification: Impurities can be effectively removed by recrystallization. A common and effective solvent system is an ethanol/water mixture. The compound is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals of this compound will form, leaving more soluble impurities in the mother liquor.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a well-characterized organic intermediate whose physical properties are a direct consequence of its molecular structure. Its defined melting point, characteristic spectroscopic signatures, and predictable solubility make it a reliable and versatile tool for the synthetic chemist. The experimental protocols detailed herein represent standard, validated methods for confirming these properties, ensuring the quality and consistency required for advanced applications in research and drug development.

References

- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-nitrobenzoic acid, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

5-Bromo-2-nitrobenzoic acid chemical structure

An In-depth Technical Guide to 5-Bromo-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind experimental choices, offers validated protocols, and grounds its claims in authoritative sources to provide a holistic and actionable understanding of this versatile chemical compound.

Core Molecular Identity and Structure

This compound is an organic compound characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, and a bromine atom.[1][2] Its unique trifunctional nature—featuring an electron-withdrawing nitro group ortho to the carboxylic acid and a bromine atom para to the nitro group—makes it a highly valuable and reactive building block in organic synthesis.[3]

The strategic placement of these functional groups dictates the molecule's reactivity. The nitro group's strong electron-withdrawing effect increases the acidity of the carboxylic acid and influences the regioselectivity of further aromatic substitutions. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions. Below is a summary of key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 6950-43-2 | [1][4][5] |

| Molecular Formula | C₇H₄BrNO₄ | [1][3][4] |

| Molecular Weight | 246.02 g/mol | [2][3][6] |

| Appearance | Yellow or slightly yellow powder/crystalline solid | [1][3] |

| Melting Point | 139-141 °C | [7] |

| pKa (Predicted) | 1.85 ± 0.25 | [1] |

| Solubility | Sparingly soluble in water | [1] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-] | [1][2][4] |

Synthesis and Mechanistic Rationale

This compound is not a naturally occurring compound and must be synthesized. A common and efficient laboratory-scale synthesis involves the nitration of a commercially available precursor.[8]

Core Principle: The synthesis relies on an electrophilic aromatic substitution reaction. The choice of starting material and reaction conditions is critical for achieving the desired regiochemistry (the specific placement of the nitro group). Starting with 2-bromobenzoic acid, the bromine atom and the carboxylic acid group direct the incoming electrophile (the nitronium ion, NO₂⁺). The carboxylic acid is a meta-director, while the bromine is an ortho-, para-director. The steric hindrance from the adjacent bromine and the deactivating effect of the carboxylic acid favor nitration at the C5 position.

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies.[8]

-

Reagent Preparation: In a flask suitable for exothermic reactions, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. This step must be performed in an ice bath to manage the heat generated upon mixing. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Addition of Starting Material: Slowly and portion-wise, add 2-bromobenzoic acid to the cold nitrating mixture with continuous stirring. Maintaining a low temperature (below 5°C) is crucial to prevent over-nitration and other side reactions.

-

Reaction: Allow the reaction to stir for approximately one hour at low temperature. The progress can be monitored using thin-layer chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and causes the organic product, which is sparingly soluble in water, to precipitate out of the acidic aqueous solution.[1]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to yellow solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective transformations to build molecular complexity.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) or conversion to an acyl chloride (using thionyl chloride or oxalyl chloride), which is a more reactive intermediate for forming amides.

-

Nitro Group: The nitro group is a cornerstone of this molecule's utility. It can be selectively reduced to an amine (-NH₂) using various reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). The resulting 2-amino-5-bromobenzoic acid is a valuable precursor for synthesizing heterocyclic compounds like benzoxazoles or quinazolinones.

-

Bromine Atom: The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C5 position.

Figure 3: Key reaction pathways illustrating the synthetic versatility of this compound.

Applications in Research and Drug Development

This compound is primarily used as a versatile building block and intermediate in the synthesis of more complex molecules.[3][7]

-

Pharmaceutical Synthesis: It is a key starting material for creating various pharmaceutical scaffolds.[1] Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.[1] For instance, it is a key intermediate for synthesizing certain SGLT2 inhibitors, which are a class of drugs used to treat diabetes.[9]

-

Agrochemicals and Dyes: The compound serves as a precursor in the manufacturing of agrochemicals and specialized dyes.[3]

-

Materials Science: The ability to functionalize the molecule through its bromo and carboxylic acid groups makes it useful in creating functionalized aromatic systems for materials science applications.[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum provides information about the number of different types of protons and their chemical environment.

| Proton Signal | ¹H NMR Data (400 MHz, DMSO-d6) | Assignment |

| Carboxylic Acid | δ ≈ 14.12 (broad singlet, 1H) | -COOH proton |

| Aromatic Protons | δ ≈ 7.90-8.00 (multiplet, 3H) | Protons on the benzene ring |

Source: Adapted from experimental data.

Step-by-Step Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to the better solubility of benzoic acids and the positioning of the acidic proton peak away from other signals.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or warm the tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| N-O (Nitro Group) | 1550 - 1500 and 1360 - 1300 | Asymmetric & Symmetric Stretching |

| C-Br | 680 - 515 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

| Adduct | Predicted m/z |

| [M-H]⁻ | 243.92509 |

| [M+H]⁺ | 245.93965 |

| [M+Na]⁺ | 267.92159 |

Source: PubChemLite.[11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is derived from its Safety Data Sheet (SDS).[12]

GHS Hazard Classification: [2][12]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Procedures:[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Spill Response: In case of a spill, use personal protective equipment. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. appchemical.com [appchemical.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]

- 7. chembk.com [chembk.com]

- 8. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Page loading... [guidechem.com]

- 11. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Abstract: The Strategic Importance of a Multifunctional Building Block

<An In-depth Technical Guide to 5-Bromo-2-nitrobenzoic Acid (CAS: 6950-43-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of a carboxylic acid, a nitro group, and a bromine atom on the benzene ring offers orthogonal chemical reactivity, making it a versatile scaffold for constructing diverse molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug development. By understanding the causality behind its reactivity, researchers can leverage this molecule to its full potential in creating novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. This compound typically appears as a slightly yellow or white crystalline solid.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6950-43-2 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [3] |

| Molecular Weight | 246.01 g/mol | [3][4] |

| Melting Point | 139-141 °C | [3] |

| pKa | 1.85 ± 0.25 (Predicted) | [2] |

| Appearance | Slightly Yellow Powder / White Solid | [1][5] |

| Solubility | Sparingly soluble in water | [2] |

Spectroscopic Data Insights: The identity and purity of this compound are confirmed through standard spectroscopic methods.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characteristic. A key feature reported is a broad singlet for the carboxylic acid proton (δ ≈ 14.12 ppm), along with distinct signals in the aromatic region (δ ≈ 7.90-8.00 ppm) corresponding to the three protons on the benzene ring.[5]

-

Mass Spectrometry: The monoisotopic mass is 244.93237 Da.[4][6] The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a key identifier in mass spectrometry.

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable synthesis of this compound involves the nitration of 3-Bromobenzoic acid.[5] The choice of this precursor is strategic; the bromine atom and the carboxylic acid group are meta-directing, yet the conditions force the nitration to the position ortho to the carboxylic acid and para to the bromine.

Causality in Synthesis: The use of a strong nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures is critical. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the existing substituents on the aromatic ring. Maintaining a low temperature (0-5 °C) is crucial to control the exothermic reaction and prevent the formation of dinitrated or other side products.[5][7]

Detailed Synthesis Protocol:

-

Reaction Setup: Suspend 3-Bromobenzoic acid (1.0 eq.) in concentrated sulfuric acid in a flask equipped with a stirrer and cooled to 0 °C in an ice bath.

-

Nitration: Slowly add concentrated nitric acid (0.97 eq.) dropwise to the stirring suspension, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Carefully pour the reaction mixture into a large beaker of ice water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.

-

Drying: Dry the purified this compound to obtain a white to off-white solid. Expected yields are typically high, often exceeding 90%.[5]

Workflow for Synthesis of this compound

Caption: Workflow diagram illustrating the synthesis of this compound.

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential and selective modifications, a highly desirable feature in multi-step synthesis.

Diagram of Reactivity Sites

Caption: Key reactive sites on the this compound molecule.

A. Reduction of the Nitro Group

The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a common and powerful step. This fundamentally alters the electronic properties of the ring and provides a nucleophilic handle for further reactions.

-

Expert Insight: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, it can sometimes lead to de-bromination. A more chemoselective choice is often reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid. These conditions are robust and reliably reduce the nitro group while preserving the aryl bromide, which is essential for subsequent cross-coupling reactions.

B. Palladium-Catalyzed Cross-Coupling

The bromine atom serves as an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

-

Mechanism Rationale: The Suzuki-Miyaura reaction involves the coupling of an organohalide (our aryl bromide) with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][10] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.[11] The choice of palladium catalyst, ligand, and base can be tuned to optimize the reaction for specific substrates.

Illustrative Suzuki Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a precursor for biologically active molecules.[2] Its derivatives are found in scaffolds targeting a range of diseases. For instance, bromo- and nitro-substituted benzoic acids are common starting points for synthesizing heterocyclic compounds like quinazolinones and benzimidazoles, which are prevalent in many pharmaceutical agents.[12][13]

The reduction of the nitro group to an amine, followed by intramolecular cyclization or coupling with other reagents, is a common strategy. This approach allows for the rapid assembly of complex heterocyclic systems that are often essential for binding to biological targets like enzymes or receptors.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.[4][14]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask is recommended.

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its trifunctional nature provides a robust platform for creating chemical diversity, particularly through powerful transformations like nitro group reduction and palladium-catalyzed cross-coupling. For scientists in drug discovery and development, a deep understanding of this building block's properties and reactivity is key to unlocking new synthetic pathways and accelerating the creation of novel therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]

- 6. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]

- 7. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. 6950-43-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. 6950-43-2|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to 5-Bromo-2-nitrobenzoic Acid: From Molecular Weight to Practical Synthesis

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-nitrobenzoic acid (CAS No: 6950-43-2), a pivotal intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. Moving beyond a simple data sheet, this document offers in-depth analysis of the compound's physicochemical properties, anchored by its precise molecular weight, and explores the mechanistic basis for its synthesis and reactivity. It provides field-proven insights into its applications, a detailed, self-validating experimental protocol for its preparation, and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile building block in their work.

Core Physicochemical Characteristics

This compound is a substituted aromatic carboxylic acid whose utility is defined by the interplay of its three functional groups: the carboxyl group, the electron-withdrawing nitro group, and the reactive bromo group. A precise understanding of its fundamental properties is the cornerstone of its effective application in experimental design.

The molecular weight is a foundational parameter, essential for all stoichiometric calculations in reaction planning. It dictates the exact mass of the substance required to achieve a specific molar quantity, ensuring reaction efficiency and maximizing yield.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 246.01 g/mol | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1][2][3] |

| CAS Number | 6950-43-2 | [1][2][3] |

| Appearance | Slightly yellow to yellow powder/solid | [2][4] |

| Melting Point | 139-141 °C | [5] |

| pKa (Predicted) | 1.85 ± 0.25 | [4] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-] | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Mechanistic Insights

The standard synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. A common industrial and laboratory-scale method involves the nitration of a bromobenzoic acid precursor.

The choice of reagents is mechanistically critical. A combination of a strong nitric acid and sulfuric acid is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to attack the electron-deactivated benzene ring, which is already substituted with an electron-withdrawing carboxyl group. The reaction is typically performed at low temperatures to control the highly exothermic nature of the nitration process and to prevent over-nitration or side reactions.

The following diagram illustrates the high-level workflow for a typical synthesis.

Caption: High-level workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for constructing more complex molecules.[2][6] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed in subsequent synthetic steps.

-

Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, serving as a handle to connect to other molecular fragments.

-

Nitro Group: Can be readily reduced to an amine (-NH₂), which is a common functional group in APIs and a key precursor for forming amides, sulfonamides, or participating in diazotization reactions.

-

Bromo Group: Can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds to build complex molecular scaffolds.

This trifunctional nature makes it an exceptionally versatile intermediate for synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.[2][7] It is particularly valuable in the construction of heterocyclic compounds, which form the core of many modern drugs.[2]

Caption: Role of this compound as a key synthetic intermediate.

Validated Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures and includes self-validating characterization steps to ensure product integrity.[8]

Objective: To synthesize this compound via nitration.

Materials:

-

3-Bromobenzoic acid

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the precursor, 3-bromobenzoic acid. Cool the flask in an ice bath to 0-5 °C.

-

Causality: The nitration reaction is highly exothermic. Pre-cooling and maintaining a low temperature are critical to prevent runaway reactions and the formation of unwanted byproducts.

-

-

Reagent Addition: Slowly and dropwise, add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Following this, slowly add concentrated nitric acid via a dropping funnel over a period of 30-60 minutes.[8]

-

Causality: A slow, controlled addition of the nitrating mixture is essential to manage heat evolution and ensure the formation of the required nitronium electrophile without degrading the starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to 20 °C and continue stirring for 1 hour to ensure the reaction goes to completion.[8]

-

Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture into a large beaker containing a substantial amount of crushed ice and water.[8] A solid precipitate should form.

-

Causality: Pouring the acidic mixture into ice water serves two purposes: it quenches the reaction instantly, and it causes the organic product, which is sparingly soluble in water, to precipitate out of the aqueous/acidic solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid thoroughly with copious amounts of cold deionized water (e.g., 2 x 1000 mL washes for a large-scale prep) to remove any residual acid.[8]

-

Drying: Dry the purified product, this compound, under vacuum or in a desiccator. The product should be a white to slightly yellow solid.[8]

Self-Validation System:

-

Melting Point: Determine the melting point of the dried product. A sharp melting point in the range of 139-141 °C is indicative of high purity.[5]

-

¹H NMR Spectroscopy: For definitive structural confirmation, acquire a proton NMR spectrum. The expected chemical shifts for the product dissolved in DMSO-d₆ are: δ ≈ 14.1 (broad singlet, 1H, COOH), 8.0 (doublet, 1H, Ar-H), 7.9-8.0 (multiplet, 2H, Ar-H).[8] The presence of these specific signals validates the successful synthesis of the target molecule.

Critical Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification: [1][9]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE) & Handling: [9][10][11]

-

Eye Protection: Wear chemical safety goggles with side-shields.

-

Hand Protection: Wear impervious protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure exposed skin is not visible.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage & Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Store locked up.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let product enter drains.[11]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a fundamentally important chemical intermediate whose value is derived directly from its molecular structure and physicochemical properties. Its molecular weight of 246.01 g/mol is the starting point for its quantitative use in the laboratory, while the strategic placement of its bromo, nitro, and carboxylic acid functionalities provides a versatile platform for advanced organic synthesis. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and safe handling is not merely academic but a prerequisite for innovation and success.

References

- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. innospk.com [innospk.com]

- 8. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

5-Bromo-2-nitrobenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, an exploration of the underlying physicochemical principles, and detailed protocols for its experimental determination.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is not merely a physical constant; it is a cornerstone of process development and optimization. From ensuring homogenous reaction conditions to enabling efficient crystallization and purification, understanding and controlling solubility is paramount. In drug development, poor solubility can lead to challenges in formulation and bioavailability, hindering the therapeutic potential of a promising compound. This guide is designed to provide the researcher with a foundational understanding of the solubility of this compound, empowering more informed decisions in the laboratory and during process scale-up.

Physicochemical Properties of this compound

This compound (C₇H₄BrNO₄) is a crystalline solid with a molecular weight of 246.02 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a bromine atom on a benzene ring, dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | [1][3] |

| Molecular Weight | 246.016 g/mol | [3] |

| Appearance | Yellow Powder / Colorless crystal | [3] |

| pKa | 1.85±0.25 (Predicted) | [3] |

| Melting Point | 180-181 °C | [4] |

The presence of the polar carboxylic acid and nitro groups suggests the potential for hydrogen bonding and dipole-dipole interactions, which would favor solubility in polar solvents. Conversely, the benzene ring and the bromine atom contribute to the molecule's non-polar character, which may enhance solubility in less polar organic solvents. The interplay of these functional groups results in a nuanced solubility profile.

Understanding the Solubility of this compound: A Qualitative Overview

Predicting solubility can be guided by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[5] For this compound, its acidic nature and the presence of polar functional groups are key determinants of its solubility.

Based on available data, a qualitative assessment of its solubility is as follows:

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Water | Water | Sparingly Soluble[3], Insoluble | The polar carboxylic acid and nitro groups can interact with water, but the non-polar benzene ring and bromine limit overall solubility. |

| Alcohols | Methanol | Soluble[4][6] | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid and nitro groups of the solute. |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton. |

| Esters | Ethyl Acetate | Likely Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Ethers | Diethyl Ether | Likely Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with limited ability to engage in strong intermolecular interactions with polar functional groups. |

| Halogenated | Dichloromethane | Likely Soluble | Dichloromethane is a polar aprotic solvent that can dissolve a range of organic compounds. |

| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a common organic solvent with the ability to dissolve many organic solids. |

It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, quantitative experimental determination is essential.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is the equilibrium (or thermodynamic) solubility method, often carried out using the shake-flask technique.[7][8] This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Incubator shaker or constant temperature water bath with shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[9][10]

Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare each solvent system in triplicate to ensure reproducibility.[9]

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10][11] A preliminary experiment can be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[9][10] This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.[10]

-

Construct a calibration curve from the standard solutions (absorbance vs. concentration).

-

Determine the concentration of this compound in the filtered sample by interpolating its absorbance on the calibration curve. This concentration represents the equilibrium solubility.

-

Data Analysis and Reporting

-

Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the factors influencing solubility and the process of its determination, the following diagrams are provided.

Caption: Intermolecular forces driving solubility.

Caption: Experimental workflow for solubility.

Conclusion

References

- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.ws [chem.ws]

- 6. 5-Bromo-2-methylbenzoic acid CAS#: 79669-49-1 [m.chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

An In-depth Technical Guide to the Melting Point of 5-Bromo-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 5-bromo-2-nitrobenzoic acid, a crucial parameter for its identification, purity assessment, and application in pharmaceutical and chemical synthesis. As an important intermediate, understanding its physical properties with precision is paramount for reproducible and reliable research and development outcomes.[1][2][3]

Core Properties of this compound

This compound is a yellow solid organic compound with the chemical formula C₇H₄BrNO₄.[1] It serves as a versatile building block in the synthesis of various pharmaceuticals and other specialty chemicals.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | N/A |

| Molecular Weight | 246.02 g/mol | [1] |

| Appearance | Slightly Yellow Powder | [1] |

| CAS Number | 6950-43-2 | N/A |

The Significance of the Melting Point in Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a fundamental indicator of the purity of this compound.

Experimental Determination of the Melting Point: A Validated Protocol

The following protocol outlines the capillary method for determining the melting point of this compound. This method is widely adopted due to its accuracy and the small sample size required.

Instrument Calibration: The Foundation of Accuracy

Prior to sample analysis, the melting point apparatus must be calibrated to ensure the accuracy of the temperature readings. This is a critical step for data integrity.

Protocol for Melting Point Apparatus Calibration:

-

Selection of Standards: Choose a set of high-purity, certified reference standards with sharp, well-documented melting points that bracket the expected melting point of this compound (139-141°C). Suitable standards include:

-

Benzoic Acid (~122°C)

-

2-Chloro-4-nitroaniline (~145°C)

-

-

Sample Preparation: Prepare capillary tubes with each standard as described in section 3.2.

-

Measurement: Determine the melting point of each standard using the same method as for the test sample.

-

Calibration Curve: Plot the observed melting points against the certified melting points of the standards. The resulting curve should be linear. If the instrument's readings deviate significantly from the certified values, a correction factor should be applied to all subsequent measurements, or the instrument should be serviced.

Sample Preparation and Loading

Proper sample preparation is crucial for obtaining a sharp and reproducible melting point.

-

Sample Purity: Ensure the this compound sample is pure. If impurities are suspected, the sample should be purified by recrystallization. The slightly yellow color of the compound is characteristic; however, significant deviation or the presence of visible impurities warrants purification.[1]

-

Grinding: The sample should be a fine, homogeneous powder to ensure uniform heat transfer. Grind a small amount of the solid using a mortar and pestle.

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

The packed sample height should be 2-3 mm. An excessive amount of sample can lead to a broadened melting range.

-

Melting Point Measurement

-

Initial Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point of 139°C.

-

Ramp Rate: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

-

Observation and Recording:

-

T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed.

-

T₂ (Completion of Melting): Record the temperature at which the last solid particle melts.

-

-

Reporting: The melting point is reported as the range between T₁ and T₂. For pure this compound, this range should be narrow, for instance, 139-141°C.

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

The Impact of Impurities and Purification by Recrystallization

The synthesis of this compound may result in impurities such as unreacted starting materials, by-products from side reactions (e.g., isomers), or residual solvents. These impurities will lower and broaden the melting point.

Recrystallization Protocol for Purification:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for benzoic acid derivatives is a mixture of ethanol and water.

-

Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals thoroughly to remove any residual solvent, which can also act as an impurity.

-

Verification: Determine the melting point of the recrystallized product. A sharper and higher melting point range compared to the crude material indicates successful purification.

Confirming Identity with Mixed Melting Point Analysis

If there is a need to confirm the identity of a synthesized batch of this compound, a mixed melting point analysis is a definitive and straightforward technique.

Mixed Melting Point Protocol:

-

Sample Preparation: Thoroughly mix a small, approximately equal amount of the synthesized product with a known, pure sample of this compound.

-

Melting Point Determination: Measure the melting point of this mixture.

-

Interpretation of Results:

-

No Depression: If the melting point of the mixture is sharp and matches the melting point of the pure standard, the synthesized product is identical to the standard.

-

Depression and Broadening: If the melting point of the mixture is depressed and occurs over a wider range, the synthesized product is not the same as the standard.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All handling should be performed in a well-ventilated fume hood.

Conclusion

The melting point of this compound is a critical physical constant that provides valuable information about its purity and identity. By adhering to calibrated instrumentation and meticulous experimental technique, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate, leading to more robust and reproducible scientific outcomes.

References

An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-2-nitrobenzoic Acid

Introduction

5-Bromo-2-nitrobenzoic acid (C₇H₄BrNO₄, CAS No: 6950-43-2) is a key aromatic building block in organic synthesis, utilized in the development of pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and a bromine atom. This substitution pattern imparts specific reactivity and properties, making unambiguous structural confirmation and purity assessment paramount.

This technical guide provides a comprehensive analysis of the spectral data for this compound. As experimental spectra are not universally available in public databases, this document integrates available experimental data with expertly predicted spectral characteristics. We will delve into the causality behind the observed and predicted spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers a robust framework for the identification and quality control of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can confirm the substitution pattern of the aromatic ring.

Expertise & Rationale: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, we expect to see signals for the three aromatic protons and the single carboxylic acid proton. The electron-withdrawing effects of the nitro (-NO₂) and carboxyl (-COOH) groups, and the halogen (-Br), will significantly influence the chemical shifts of the aromatic protons, moving them downfield (to a higher ppm value) compared to unsubstituted benzene (7.34 ppm).

The provided experimental data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes like carboxylic acids.[3] The acidic proton of the carboxyl group is expected to be a broad singlet at a very high chemical shift, often above 13 ppm, due to hydrogen bonding with the solvent.

Interpreting the Aromatic Region:

The aromatic region is key to confirming the 1,2,5-substitution pattern. The three aromatic protons (H-3, H-4, H-6) will exhibit a distinct splitting pattern based on their coupling (J-coupling) with neighboring protons.

-

H-6: Is adjacent to H-5 (brominated carbon) and H-1 (carboxylated carbon). It has only one proton neighbor, H-4, at a meta position (3 bonds away). This should result in a doublet with a small coupling constant (³J ≈ 2-3 Hz).

-

H-4: Is adjacent to H-3 and H-5 (brominated carbon). It has two proton neighbors: H-3 (ortho, 3 bonds away) and H-6 (meta, 4 bonds away). This should result in a doublet of doublets (dd).

-

H-3: Is adjacent to the nitro-substituted C-2 and H-4. It has one proton neighbor, H-4, at an ortho position. This should result in a doublet with a larger coupling constant (³J ≈ 8-9 Hz).

Based on this analysis, we can interpret the reported experimental data.

Experimental and Deconvoluted ¹H NMR Data

| Signal Assignment | Reported Data (DMSO-d₆, 400 MHz)[3] | Deconvoluted Interpretation | Multiplicity | Coupling Constant (J) | Integration |

| -COOH | 14.12 (br. s, 1H) | ~14.12 ppm | Broad Singlet (br s) | N/A | 1H |

| H-6 | 8.00 (d, J = 1.8 Hz, 1H) | ~8.00 ppm | Doublet (d) | J = ~2.3 Hz | 1H |

| H-4 | 7.98-7.90 (m, 2H) | ~7.96 ppm | Doublet of Doublets (dd) | ³J = ~8.7 Hz, ⁴J = ~2.3 Hz | 1H |

| H-3 | ~7.92 ppm | Doublet (d) | ³J = ~8.7 Hz | 1H |

Note: The reported multiplet ("m, 2H") from 7.98-7.90 ppm has been deconvoluted based on established splitting patterns for this substitution arrangement. The chemical shifts for H-3 and H-4 are assigned based on the stronger deshielding effect of the adjacent nitro group on H-3, though the signals are very close.

Expertise & Rationale: ¹³C NMR Spectroscopy

-

C-1 (-COOH): This carbon is attached to the electron-withdrawing carboxylic acid group and is adjacent to the nitro group. It is expected to be significantly downfield.

-

C-2 (-NO₂): Directly attached to the strongly electron-withdrawing nitro group, this carbon will be highly deshielded.

-

C-5 (-Br): The carbon bearing the bromine atom will be shifted downfield, but the effect is less pronounced than that of the nitro group.

-

Aromatic C-H Carbons (C-3, C-4, C-6): Their shifts will be influenced by their position relative to the substituents.

-

Carboxyl Carbon (C=O): This carbon is typically found in the 165-175 ppm region.

Predicted ¹³C NMR Data

The following chemical shifts are predicted based on additive models and comparison with similar structures.[4][5]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

| C=O | ~165.5 | Typical range for an aromatic carboxylic acid. |

| C-2 | ~149.0 | Directly attached to the strongly deshielding -NO₂ group. |

| C-1 | ~135.0 | Adjacent to -NO₂ and attached to -COOH; deshielded. |

| C-4 | ~132.0 | Para to the -NO₂ group. |

| C-6 | ~130.5 | Ortho to the -Br group. |

| C-3 | ~128.0 | Ortho to the -NO₂ group. |

| C-5 | ~121.0 | Directly attached to the -Br atom. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity. The accuracy of the entire spectrum relies on correctly referencing the solvent's residual peak.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound for ¹³C NMR (or 3-5 mg for ¹H NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate until the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse sequence. Typically, 16-64 scans are sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing & Validation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Crucial Validation Step: Calibrate the spectrum by setting the residual DMSO solvent peak to its known chemical shift (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).[3]

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Visualization: NMR Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).[6]

Expertise & Rationale: Predicted IR Absorption Bands

For this compound, we can predict a number of characteristic absorption bands. While an experimental spectrum was not found, the predicted spectrum is based on well-established correlation tables and data from analogous structures.[7]

-

-OH Stretch (Carboxylic Acid): This is one of the most recognizable IR bands. It appears as a very broad and strong absorption over a wide range, typically from 3300 to 2500 cm⁻¹, due to strong intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: These absorptions are typically of medium to weak intensity and appear just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): The carbonyl group of a conjugated carboxylic acid gives a strong, sharp absorption band, typically in the range of 1710-1680 cm⁻¹.

-

-NO₂ Stretches (Nitro Group): Nitro groups have two characteristic and strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1370-1330 cm⁻¹.

-

Aromatic C=C Stretches: These appear as multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond vibration is found in the fingerprint region, typically between 680-500 cm⁻¹, and may be difficult to assign definitively.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3100 | Medium - Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1530 | Strong | Asymmetric N-O Stretch | Nitro Group |

| ~1475 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | Symmetric N-O Stretch | Nitro Group |

| ~850 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| < 700 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-FTIR spectral analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Expertise & Rationale: Ionization and Predicted Fragmentation

For a molecule like this compound, Electron Ionization (EI) is a common technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M•⁺). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Key Predicted Features:

-

Molecular Ion (M•⁺): The molecular weight is 246.01 g/mol .[8] A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion: one at m/z 245 (containing ⁷⁹Br) and one at m/z 247 (containing ⁸¹Br). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

-

Major Fragmentation Pathways: The fragmentation will be driven by the loss of stable neutral molecules or radicals from the molecular ion.[9][10]

-

Loss of •OH (M-17): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

-

Loss of •NO₂ (M-46): A characteristic fragmentation for nitroaromatic compounds.

-

Loss of •COOH (M-45): Cleavage of the entire carboxylic acid group.

-

Loss of Br• (M-79/81): Cleavage of the carbon-bromine bond.

-

Predicted Mass Spectrometry Data

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Relative Abundance | Identity of Fragment |

| 245 | 247 | Medium | [C₇H₄⁷⁹/⁸¹BrNO₄]•⁺ (Molecular Ion, M•⁺) |

| 228 | 230 | Medium | [M - •OH]⁺ |

| 199 | 201 | Medium | [M - •NO₂]⁺ |

| 166 | N/A | Low | [M - Br•]⁺ |

| 151 | 153 | Low | [M - •NO₂ - CO]⁺ |

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like acetone or ethyl acetate.

-

GC Conditions:

-

Injector: Use a split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms) is appropriate.

-

Oven Program: Start at a moderate temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

-

MS Conditions:

-

Interface Temperature: ~280°C to prevent condensation.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350 to cover the molecular ion and expected fragments.

-

-

Data Analysis:

-

Identify the compound's peak in the total ion chromatogram (TIC).

-

Extract the mass spectrum corresponding to that peak.

-

Analyze the spectrum to identify the molecular ion (verifying the M/M+2 bromine pattern) and major fragment ions.

-

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The structural identity and purity of this compound can be confidently established through a multi-technique spectroscopic approach. The ¹H NMR spectrum confirms the 1,2,5-trisubstituted aromatic ring system through its characteristic chemical shifts and coupling patterns. Infrared spectroscopy validates the presence of the essential carboxylic acid, nitro, and aryl-bromide functional groups. Finally, mass spectrometry confirms the molecular weight via the molecular ion and its distinct bromine isotopic pattern, while its fragmentation provides further structural corroboration. By integrating experimental data with theoretically predicted values, this guide provides a comprehensive and reliable framework for researchers and scientists working with this versatile chemical intermediate.

References

- 1. 6950-43-2|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. CASPRE [caspre.ca]

- 6. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]